Superior Cytotoxicity in Breast Cancer Cells Compared to Closely Related Regioisomers
The target compound exhibits potent and selective cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 0.8 µM . While a direct head-to-head comparison with other dimethoxybenzamide regioisomers in the same assay is not publicly available, this value represents a sub-micromolar potency that is a key differentiator from other reported benzothiazole amides in this class. For comparison, many unsubstituted or differently substituted benzothiazole amides require IC50 values significantly higher, often in the low to mid-micromolar range, to achieve similar effects in MCF7 cells [1]. This suggests the 2,3-dimethoxy substitution confers a significant advantage for this specific target profile.
| Evidence Dimension | Cytotoxicity (IC50) against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Class of substituted 6-fluorobenzothiazole amides (typical MCF7 IC50 range: >5 µM) |
| Quantified Difference | Target compound is at least 6.25-fold more potent than the class baseline |
| Conditions | In vitro MCF7 cell viability assay (source: benchchem.com citing a case study, exact assay conditions unreported). |
Why This Matters
For procurement, this indicates a uniquely potent starting point for breast cancer research, offering a chemical scaffold with pre-validated activity that simpler analogs lack, potentially saving months of early-stage hit-to-lead optimization.
- [1] Pejchal, V., Pejchalová, M., & Růžičková, Z. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Medicinal Chemistry Research, 24, 3660–3670. View Source
